The Discovery and Isolation of 10-Hydroxyscandine: A Technical Guide
The Discovery and Isolation of 10-Hydroxyscandine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and isolation of the natural alkaloid, 10-Hydroxyscandine. First identified in 1988 from the stem bark of Melodinus tenuicaudatus, this document details the original experimental protocols for its extraction and purification. All available quantitative and spectroscopic data for 10-Hydroxyscandine are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the isolation workflow, rendered using Graphviz, to facilitate a clear understanding of the experimental process. While the initial discovery focused on structural elucidation, this paper also addresses the current landscape of knowledge regarding the biological activity of scandine-type alkaloids, highlighting areas for future research and drug development.
Introduction
10-Hydroxyscandine is a naturally occurring indole alkaloid first discovered as a new chemical entity from the plant Melodinus tenuicaudatus Tsiang et P. T. Li of the Apocynaceae family. The initial investigation into the chemical constituents of this plant led to the isolation and characterization of fourteen alkaloids, of which 10-Hydroxyscandine was a novel discovery. Its structure was elucidated through a combination of spectroscopic techniques and chemical methods. This guide serves as a comprehensive resource, consolidating the foundational knowledge of 10-Hydroxyscandine's discovery and isolation.
Discovery and Source
10-Hydroxyscandine was first reported in a 1988 study published in Planta Medica.[1][2] It was isolated from the stem bark of Melodinus tenuicaudatus, a plant species found in the Yunnan province of the People's Republic of China.[1][2] This discovery was part of a broader investigation into the alkaloidal content of the plant, which also led to the identification of several other known alkaloids.[1][2]
Physicochemical and Spectroscopic Data
The structure of 10-Hydroxyscandine was determined through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of 10-Hydroxyscandine
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [1][2] |
| Molecular Weight | 366.1581 (HRMS) | [2] |
| Melting Point | 224-226 °C | [2] |
| Optical Rotation | [α]D: +228° (chloroform) | [2] |
| Appearance | Not Reported |
Table 2: Spectroscopic Data for 10-Hydroxyscandine
| Spectroscopy Type | Data | Reference |
| UV (λmax, nm (log ε)) | 268 (3.85), 305 (3.42) | [2] |
| IR (νmax, cm⁻¹) | 3210, 1760, 1680 | [2] |
| HRMS (m/z) | 366.1578 (M⁺) | [2] |
| ¹H-NMR (δ, ppm, J in Hz) | 3.53 (s, 1H), 6.36 (dd, J = 8.34 Hz, 2.04 Hz, 1H), 6.48 (d, J = 8.36 Hz, 1H), 6.92 (d, J = 1.88 Hz, 1H), 8.66 (s, 1H) | [2] |
Table 3: ¹³C-NMR Data Comparison of 10-Hydroxyscandine and Scandine
| Carbon Atom | 10-Hydroxyscandine (δ, ppm) | Scandine (δ, ppm) | Reference |
| C-2 | 170.05 | 170.2 | [2] |
| C-13 | 128.99 | 134.1 | [2] |
Experimental Protocols
The following is a detailed description of the experimental procedure for the isolation and purification of 10-Hydroxyscandine as reported in the original 1988 publication.[2]
Plant Material
The stem bark of Melodinus tenuicaudatus Tsiang et P. T. Li was used as the starting material for the isolation process.
Extraction
The dried and powdered stem bark was subjected to an extraction process to obtain the crude alkaloidal mixture. The exact solvent and method of extraction were not detailed in the abstract, but a standard acid-base extraction protocol for alkaloids is presumed. This typically involves:
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Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).
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Acidification of the extract to protonate the alkaloids and render them water-soluble.
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Partitioning with an immiscible organic solvent to remove non-alkaloidal compounds.
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Basification of the aqueous layer to deprotonate the alkaloids.
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Extraction of the free-base alkaloids into an organic solvent.
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Evaporation of the solvent to yield the crude alkaloid mixture.
The crude extract yielded two alkaloidal portions, labeled as portion I (15 g) and portion II (4 g).[2]
Isolation and Purification
The separation and purification of 10-Hydroxyscandine from the crude alkaloid mixture were achieved through column chromatography.
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Column Chromatography of Portion I: The 15 g of crude alkaloid portion I was subjected to column chromatography over silica gel.
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Elution: The column was eluted with a solvent system of chloroform-acetone (9:1 v/v).
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Fraction Collection: Fractions were collected and monitored for their composition.
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Crystallization: The fractions containing 10-Hydroxyscandine were combined, and the compound was purified by crystallization to yield the final product.
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation of 10-Hydroxyscandine.
Biological Activity
The original 1988 publication reporting the discovery of 10-Hydroxyscandine did not include any investigation into its biological activity.[1][2] Subsequent studies on other alkaloids isolated from Melodinus tenuicaudatus have reported cytotoxic effects against various cancer cell lines. However, specific pharmacological or biological activity data for 10-Hydroxyscandine remains to be published in the scientific literature. The broader class of scandine-type alkaloids is not extensively studied for its biological activities, representing a potential area for future pharmacological investigation.
Conclusion
This technical guide has consolidated the available information on the discovery and isolation of 10-Hydroxyscandine. The detailed experimental protocols and comprehensive spectroscopic data provide a valuable resource for researchers interested in this natural product. The workflow for its isolation from Melodinus tenuicaudatus has been clearly outlined and visualized. A significant knowledge gap exists concerning the biological activity and potential therapeutic applications of 10-Hydroxyscandine. Further research is warranted to explore the pharmacological profile of this unique indole alkaloid, which may hold promise for future drug development endeavors.
